molecular formula C14H18FNO4S2 B7832488 (3R4S)-3-(4-FLUORO-3-METHYLBENZENESULFONYL)-4-[(PROP-2-EN-1-YL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE

(3R4S)-3-(4-FLUORO-3-METHYLBENZENESULFONYL)-4-[(PROP-2-EN-1-YL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE

Cat. No.: B7832488
M. Wt: 347.4 g/mol
InChI Key: TZRVXUHMXBZICZ-KBPBESRZSA-N
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Description

(3R4S)-3-(4-FLUORO-3-METHYLBENZENESULFONYL)-4-[(PROP-2-EN-1-YL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE is a complex organic compound with a unique structure that includes a tetrahydrothiophene ring, a sulfonyl group, and a fluorinated aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R4S)-3-(4-FLUORO-3-METHYLBENZENESULFONYL)-4-[(PROP-2-EN-1-YL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tetrahydrothiophene ring, introduction of the sulfonyl group, and the attachment of the fluorinated aromatic ring. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques such as chromatography and crystallization are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(3R4S)-3-(4-FLUORO-3-METHYLBENZENESULFONYL)-4-[(PROP-2-EN-1-YL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE undergoes various chemical reactions including:

    Oxidation: The sulfonyl group can be further oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the sulfonyl group or the tetrahydrothiophene ring.

    Substitution: The fluorinated aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce thiol or sulfide compounds.

Scientific Research Applications

Chemistry

In chemistry, (3R4S)-3-(4-FLUORO-3-METHYLBENZENESULFONYL)-4-[(PROP-2-EN-1-YL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its fluorinated aromatic ring makes it useful in imaging studies and as a potential drug candidate.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of advanced materials with specific properties such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of (3R4S)-3-(4-FLUORO-3-METHYLBENZENESULFONYL)-4-[(PROP-2-EN-1-YL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group and fluorinated aromatic ring play crucial roles in binding to these targets, modulating their activity and leading to specific biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R4S)-3-(4-FLUORO-3-METHYLBENZENESULFONYL)-4-[(PROP-2-EN-1-YL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE is unique due to its combination of a tetrahydrothiophene ring, sulfonyl group, and fluorinated aromatic ring. This structure provides distinct chemical and biological properties that are not found in similar compounds, making it valuable for diverse applications.

Properties

IUPAC Name

(3S,4R)-4-(4-fluoro-3-methylphenyl)sulfonyl-1,1-dioxo-N-prop-2-enylthiolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO4S2/c1-3-6-16-13-8-21(17,18)9-14(13)22(19,20)11-4-5-12(15)10(2)7-11/h3-5,7,13-14,16H,1,6,8-9H2,2H3/t13-,14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZRVXUHMXBZICZ-KBPBESRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)C2CS(=O)(=O)CC2NCC=C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)S(=O)(=O)[C@H]2CS(=O)(=O)C[C@@H]2NCC=C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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